
7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
In the first paper, the synthesis of 5-amino-1,2,6,7-tetrahydrobenzo[f]furo[2,3-c]isoquinolines is described, which involves a Truce-Smiles rearrangement. The amino group in these compounds is further transformed into bromo derivatives, which are then reacted with aliphatic cyclic amines to produce amino derivatives . This process could be analogous to the synthesis of brominated benzofuran derivatives, suggesting that similar synthetic routes may be applicable.
Molecular Structure Analysis
The structure of brominated compounds is often confirmed by X-ray crystallographic analysis, as seen in the first paper where a dihydrofuran ring-cleaved product's structure was confirmed . Similarly, the fourth paper discusses the characterization of crystalline compounds by X-ray diffraction analysis , and the fifth paper confirms the 3D molecular structure of a brominated compound through single crystal X-ray diffraction . These techniques are crucial for determining the molecular structure of brominated compounds, including potentially "7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride".
Chemical Reactions Analysis
The second paper discusses the bromination of a cation radical derived from a tetrahydrobenzo[difuran] derivative, which shows a preference for halogenation at benzylic positions . This could be relevant for understanding the chemical reactivity of the benzofuran ring in the target compound. The third paper describes nucleophilic substitution reactions to produce amino-substituted derivatives , which could be related to the reactivity of the amino group in the benzofuran compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be inferred from their interactions with other molecules. The fourth paper provides insights into the non-covalent interactions between a brominated compound and carboxylic acid derivatives, which are characterized by hydrogen bonding . The fifth paper evaluates the anti-inflammatory activity of a brominated compound, which could suggest potential biological activities of "7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride" .
Scientific Research Applications
Polymer Chemistry and Electronic Applications
The synthesis and study of aminobenzodione-based polymers, including those derived from bromophenyl-benzodifuranone monomers, have highlighted their potential in polymer chemistry. These polymers exhibit low bandgaps, broad UV/vis absorption bands, and significant solvatochromic shifts, indicating their suitability for electronic applications due to their high photostability and extinction coefficients (Zhang et al., 2014).
Crystal Structure Analysis
The preparation and X-ray crystal structure analysis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one from key starting materials under microwave conditions has provided insights into the molecular stabilization mechanisms. This synthesis approach has demonstrated the significance of non-classical hydrogen bonds in the stability of crystal structures (Du & Wu, 2020).
Insecticidal Activity
Research into the synthesis of benzofuran derivatives for novel insecticides has revealed that compounds like 4-(7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines show significant insecticidal activity against pests such as Aphis fabae. These findings suggest the potential of these compounds in agricultural applications (Luo Xian, 2011).
Organic Synthesis Techniques
Innovative methods in organic synthesis have been developed, such as the preparation of 2‐amino‐5‐methyl‐7H‐1,3,4‐thiadiazolo[3,2‐α]pyrimidin‐7‐ones, illustrating the versatility of bromo and amino derivatives in the synthesis of heterocyclic compounds. These techniques underscore the importance of bromo and amino derivatives in medicinal chemistry and drug design (Safarov et al., 2005).
Antioxidant Activity
The synthesis of 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes via Buchwald-Hartwig C-N cross-coupling has been explored for its antioxidant properties. These compounds exhibit potent antioxidant activity, highlighting their potential in developing therapeutic agents for diseases associated with oxidative stress (Queiroz et al., 2007).
BET Inhibitors for Cancer Therapy
The optimization of 2,3-dihydrobenzofurans as bromo and extra-terminal domain (BET) inhibitors has led to the development of highly potent and selective compounds for BD2 over BD1. Such inhibitors show promise in cancer therapy due to their favorable pharmacokinetics and solubility profiles (Lucas et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .
properties
IUPAC Name |
7-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJLGAROGPJXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

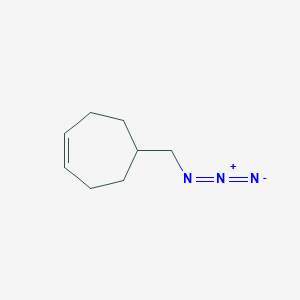
![8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2522253.png)

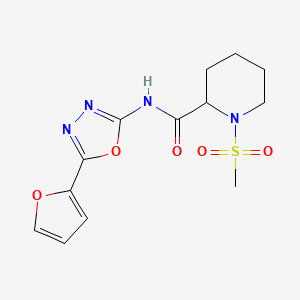

![(Z)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2522260.png)
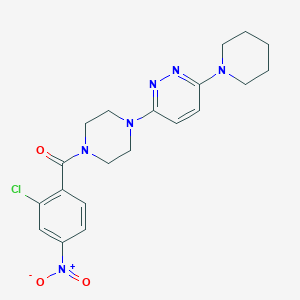
![8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2522265.png)
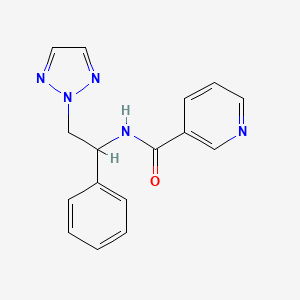
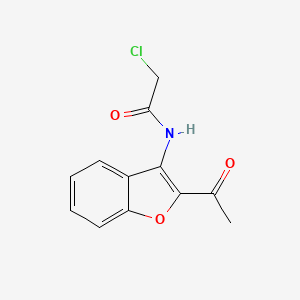
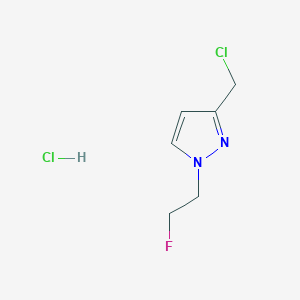

![1-butyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2522274.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2522275.png)